2-Bromo-1,3-dichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- As a precursor for other aromatic compounds: Due to its reactive halogen atoms (bromine and chlorine), 2-Br-1,3-DCB can be used as a starting material for the synthesis of various other aromatic compounds through substitution reactions. For example, it can be used to synthesize biaryl compounds, which are essential building blocks in various organic materials [PubChem, National Institutes of Health, ].

Material Science:

- Liquid crystal research: The specific arrangement of the atoms in 2-Br-1,3-DCB gives it potential applications in liquid crystal research. By incorporating this molecule into liquid crystal mixtures, researchers can explore the development of new materials with specific optical properties [ScienceDirect, "Synthesis and Characterization of Novel Brominated Biphenyl Mesogens for Liquid Crystal Applications," ].

Environmental Science:

- As a reference compound in environmental monitoring: Due to its unique properties and stability, 2-Br-1,3-DCB can be used as a reference compound in environmental monitoring studies. Its presence can help researchers assess the level of contamination by other halogenated aromatic compounds in various environmental samples [Environmental Science & Technology, "Occurrence and removal of pharmaceuticals and personal care products (PPCPs) from wastewater: a review," ].

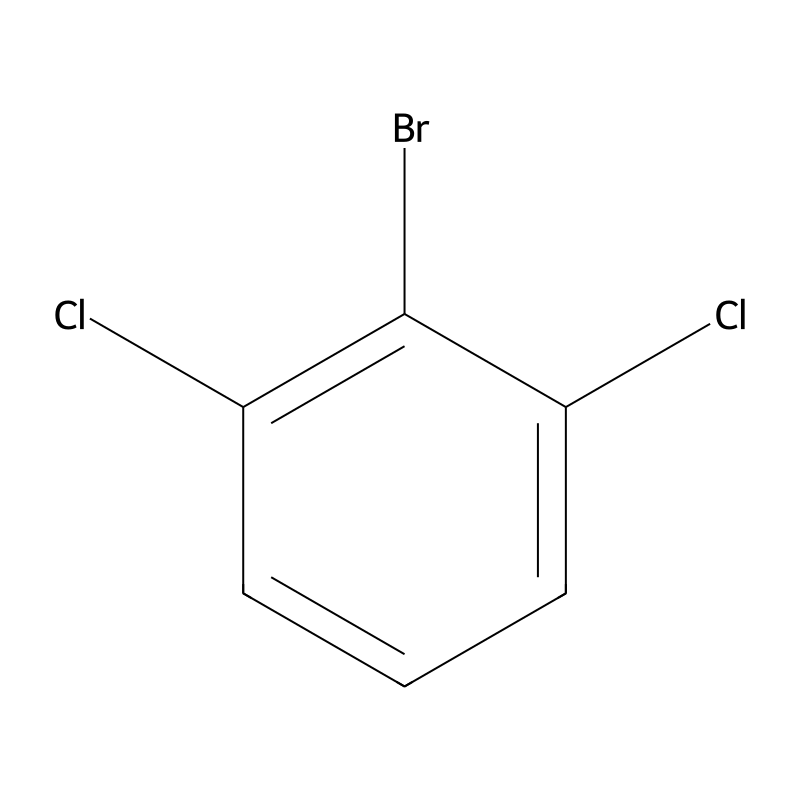

2-Bromo-1,3-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂ and a molecular weight of approximately 225.89 g/mol. It features a benzene ring substituted with a bromine atom at the second position and chlorine atoms at the first and third positions. This specific arrangement gives the compound unique chemical properties, making it a valuable intermediate in organic synthesis. The compound is also known by various synonyms, including 1-bromo-2,6-dichlorobenzene and 2,6-dichlorobromobenzene .

As 2-Bromo-1,3-dichlorobenzene primarily serves as a starting material for other chemicals, a specific mechanism of action is not applicable in this context.

- Due to the presence of halogens, 2-Bromo-1,3-dichlorobenzene is likely to be irritating to the skin, eyes, and respiratory system.

- Specific data on its toxicity is limited, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. A common reagent for these reactions is sodium amide in liquid ammonia.

- Oxidation and Reduction Reactions: Under certain conditions, it can be oxidized or reduced, leading to different products. Strong oxidizing agents like potassium permanganate can facilitate oxidation.

The primary mechanism for its reactivity involves electrophilic aromatic substitution, where the pi electrons in the benzene ring interact with electrophiles to form substituted products.

Several methods exist for synthesizing 2-Bromo-1,3-dichlorobenzene:

- Diazotization Followed by Sandmeyer Reaction: This method involves converting 2-chloroaniline into a diazonium salt, which is then treated with bromine to yield 2-Bromo-1,3-dichlorobenzene.

- Electrophilic Aromatic Substitution: In industrial settings, this compound can be synthesized through reactions involving bromine and chlorine as electrophiles under controlled conditions to achieve the desired substitution pattern.

The reaction conditions such as temperature and catalyst presence are critical for optimizing yield and selectivity.

2-Bromo-1,3-dichlorobenzene is primarily used as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It serves as a key starting material for various pharmaceutical compounds.

- Palladium-Catalyzed Cross-Coupling Reactions: The compound is used in reactions that form carbon-carbon bonds, particularly in the synthesis of complex organic molecules .

- Production of Macrocyclic Compounds: It has been utilized in the synthesis of polyaza macrocycles through reactions with polyamines .

Interaction studies of 2-Bromo-1,3-dichlorobenzene focus on its reactivity with various nucleophiles and electrophiles. Its ability to participate in palladium-catalyzed reactions highlights its role in forming new carbon-carbon bonds. Additionally, studies indicate that it can interact with cytochrome P450 enzymes, affecting metabolic pathways in biological systems .

Several compounds share structural similarities with 2-Bromo-1,3-dichlorobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Bromo-2,3-dichlorobenzene | C₆H₃BrCl₂ | 0.95 |

| 1-Bromo-2,6-dichlorobenzene | C₆H₃BrCl₂ | 0.92 |

| 1,4-Dibromo-2,5-dichlorobenzene | C₆H₃Br₂Cl₂ | 0.92 |

| 4-Bromo-3-chlorotoluene | C₇H₈BrCl | 0.89 |

| 4-Chloro-3-bromotoluene | C₇H₈BrCl | 0.89 |

Uniqueness: The presence of both bromine and chlorine substituents on the benzene ring distinguishes 2-Bromo-1,3-dichlorobenzene from its analogs. Its specific substitution pattern allows it to participate effectively in palladium-catalyzed reactions while influencing regioselectivity due to the electron-withdrawing nature of the chlorine atoms .

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant